molecular formula C9H6BrF3N2 B13655739 Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- CAS No. 89427-05-4

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)-

Cat. No.: B13655739
CAS No.: 89427-05-4
M. Wt: 279.06 g/mol
InChI Key: DPUCPNLAQAMNLR-UHFFFAOYSA-N
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Description

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For 6-bromo-5-methyl-2-(trifluoromethyl)-benzimidazole, the following synthetic route can be employed:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)- is unique due to the presence of bromine, methyl, and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

CAS No.

89427-05-4

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

5-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

DPUCPNLAQAMNLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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